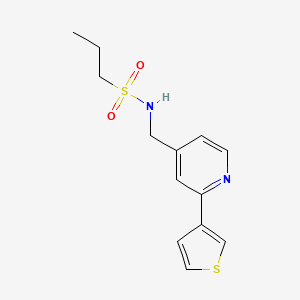

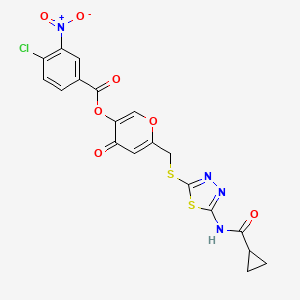

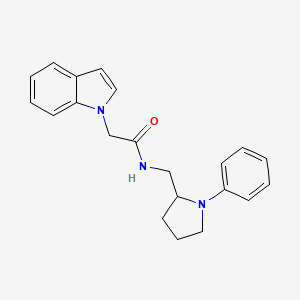

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with structures similar to “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide” are often used in the field of medicinal chemistry . They can be arranged in the interlayer space of certain compounds, such as zirconium sulfophenylphosphonate .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Scientific Research Applications

Nonlinear Optical Materials

The compound’s structure, containing a pyridine moiety and a thiophene ring, suggests potential applications in nonlinear optical (NLO) materials . These materials are crucial for optical signal processing, including optical triggering, light frequency transducers, and optical memories . The presence of donor and acceptor groups within the compound’s structure allows for intramolecular charge-transfer, which is a key feature in NLO properties.

Anticancer Agents

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as the adenocarcinoma breast cancer cell line (MCF-7) . The structure-activity relationship (SAR) studies of these compounds reveal that the introduction of various substituents can enhance antitumor activity, making them promising candidates for anticancer drug development.

Organoboron Chemistry

Compounds with borate and sulfonamide groups, similar to the one , are important intermediates in organoboron chemistry . They are used in various transformation processes due to their high stability and reactivity. This makes them valuable in the synthesis of drugs, serving as enzyme inhibitors or ligand drugs, and in constructing stimulus-responsive drug carriers.

Fungicidal Activity

Thiophene derivatives have been explored for their fungicidal activity. The compound’s structural features may contribute to its potential use in developing new fungicides, particularly against plant pathogens . This application is significant for agriculture, where controlling fungal diseases is crucial.

Antibacterial Activity

The antibacterial activity of thiophene derivatives is well-documented. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide could be investigated for its efficacy against bacterial infections, contributing to the discovery of new antibacterial agents .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against certain kinases . The compound’s sulfonamide group could potentially interact with enzymes or receptors in the body, as sulfonamides are known to have a wide range of biological activities .

Mode of Action

The negative charges around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Organoboron compounds, which this compound is a part of, are known to be involved in various transformation processes and have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, and in Diels–Alder and Suzuki coupling reactions .

Result of Action

Similar compounds have shown significant activity against certain kinases , suggesting that this compound might also have kinase inhibitory activity. Further experimental studies would be required to confirm this.

Action Environment

The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, boronic ester bonds, which this compound might contain, are known to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This could influence the compound’s action, efficacy, and stability.

Future Directions

properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-2-7-19(16,17)15-9-11-3-5-14-13(8-11)12-4-6-18-10-12/h3-6,8,10,15H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNYQEWUULZPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide](/img/structure/B2741996.png)

![6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2742000.png)

![2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B2742004.png)

![Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride](/img/structure/B2742011.png)

![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742014.png)